molecular formula C13H10F3N3O2 B2730680 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid CAS No. 1495407-96-9

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid

Cat. No. B2730680
CAS RN: 1495407-96-9
M. Wt: 297.237
InChI Key: DGUUUERWKXOYDS-UHFFFAOYSA-N
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Description

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid, also known as TFMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis in Heterocyclic Systems

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid is used in the synthesis of various heterocyclic systems. For instance, it has been used as a reagent in the preparation of heterocyclic structures like pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones (Toplak et al., 1999).

Regioselective Synthesis

This compound is vital in regioselective synthesis methods. It has been used in a solvent-free cyclocondensation process, which is significant in the synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines (Quiroga et al., 2007).

Crystal Structure Studies

The compound has also been a part of studies focusing on crystal structures. For instance, research involving the crystal structure of 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl] benzoic acid methyl ester helps in understanding the conjugated systems and molecular interactions in such compounds (Ming & South, 2004).

Dual Inhibitor Synthesis

In medicinal chemistry, derivatives of this compound have been synthesized as potential dual inhibitors for enzymes like thymidylate synthase and dihydrofolate reductase, crucial in cancer treatment (Gangjee et al., 2008).

Antifolate and Antitumor Activity

Similar derivatives are also investigated for their antifolate and antitumor activity, highlighting the compound's role in developing cancer therapies (Gangjee et al., 2000).

Luminescence and Multi-Stimuli-Responsive Properties

The compound's derivatives have been studied for their luminescence in both solution and solid states. This research opens avenues in understanding and developing materials with enhanced emission and stimuli-responsive properties (Srivastava et al., 2017).

properties

IUPAC Name

2-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c1-7-2-3-8(6-9(7)11(20)21)18-12-17-5-4-10(19-12)13(14,15)16/h2-6H,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUUUERWKXOYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1495407-96-9
Record name 2-methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid
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